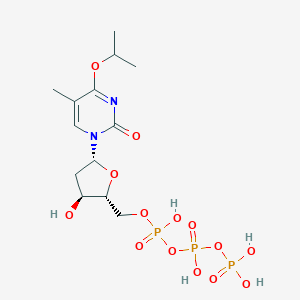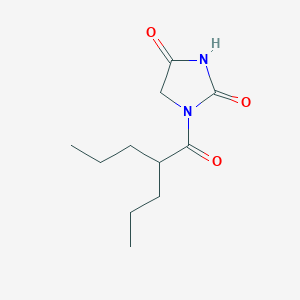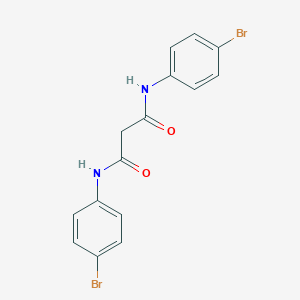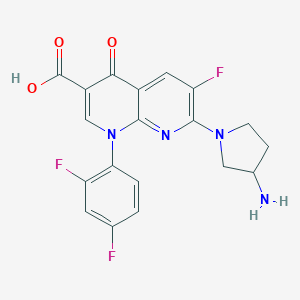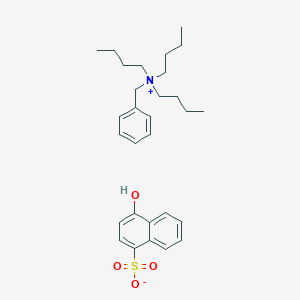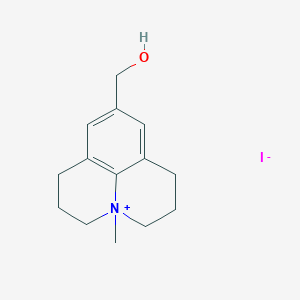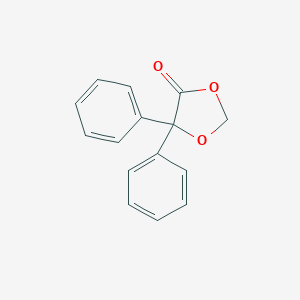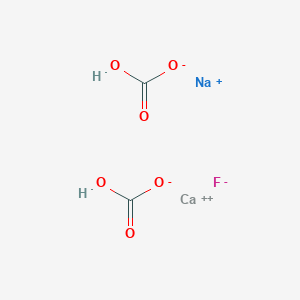
8-Quinolinol, magnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinol, magnesium salt, also known as oxine magnesium, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a chelating agent that has been used to extract and isolate metals from solutions. Its ability to form stable complexes with metal ions has made it an important tool in various fields of research, including biochemistry, pharmacology, and environmental science.
Mécanisme D'action
The mechanism of action of 8-Quinolinol, magnesium salt, is based on its ability to form stable complexes with metal ions. The compound contains two functional groups, a hydroxyl group and a nitrogen-containing heterocyclic ring, that can coordinate with metal ions. The resulting metal complexes are stable and can be easily isolated and analyzed.
Effets Biochimiques Et Physiologiques
8-Quinolinol, magnesium salt, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage. In addition, it has been shown to have anti-inflammatory properties, which may be useful in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Quinolinol, magnesium salt, in lab experiments is its ability to selectively bind to metal ions. This allows researchers to isolate and study specific metal-containing compounds. However, one limitation of using this compound is that it can also bind to other metal ions present in the sample, which can complicate the analysis.
Orientations Futures
There are several future directions for research involving 8-Quinolinol, magnesium salt. One area of interest is the development of new methods for synthesizing this compound. Another area of interest is the development of new applications for this compound, such as its use in drug delivery systems or as a catalyst in chemical reactions. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in treating various diseases.
Méthodes De Synthèse
8-Quinolinol, magnesium salt, is synthesized by reacting magnesium oxide or magnesium hydroxide with 8-hydroxyquinoline in the presence of a solvent such as ethanol or methanol. The reaction produces a white or yellowish powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
8-Quinolinol, magnesium salt, has been used in various scientific research applications. It is commonly used as a chelating agent to extract and isolate metal ions from solutions. This compound has been used to study the metal-binding properties of proteins and enzymes. It has also been used to determine the concentration of metal ions in environmental samples, such as water and soil.
Propriétés
Numéro CAS |
19635-65-5 |
|---|---|
Nom du produit |
8-Quinolinol, magnesium salt |
Formule moléculaire |
C18H12MgN2O2 |
Poids moléculaire |
312.6 g/mol |
Nom IUPAC |
magnesium;quinolin-8-olate |
InChI |
InChI=1S/2C9H7NO.Mg/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 |
Clé InChI |
PRGAWFXXABCMIW-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Mg+2] |
SMILES canonique |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Mg+2] |
Autres numéros CAS |
67952-28-7 |
Synonymes |
MAGNESIUM-8-QUINOLINATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



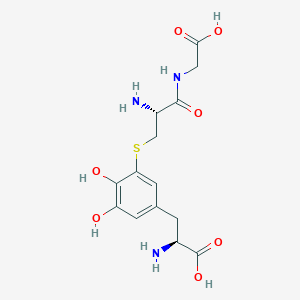
![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)


